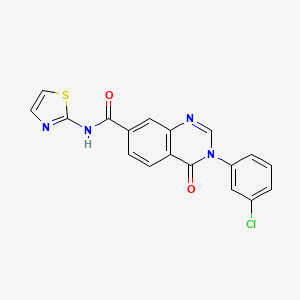![molecular formula C18H19N3O4 B10993623 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10993623.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄. It belongs to the class of benzodiazepine derivatives.
Structure: The compound’s structure consists of a benzodiazepine core fused with a furan ring and an ethyl group attached to the nitrogen atom. The benzodiazepine moiety imparts biological activity, while the furan group adds specificity.
Biological Relevance: This compound may exhibit pharmacological effects due to its benzodiazepine scaffold, which is known for its anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. researchers have likely explored various strategies involving cyclization reactions and functional group manipulations.
Reaction Conditions: Specific reaction conditions (e.g., temperature, solvent, catalysts) would depend on the chosen synthetic pathway.
Industrial Production: Industrial-scale production methods remain proprietary, but optimization likely involves cost-effective and scalable processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.
Scientific Research Applications
Medicine: Investigate potential therapeutic applications, such as anxiolytic or anticonvulsant effects.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Investigate interactions with receptors (e.g., GABA receptors) and potential neuroprotective effects.
Industry: Assess its use in drug development or as a starting material for other compounds.
Mechanism of Action
Targets: The compound likely interacts with GABA receptors, modulating inhibitory neurotransmission.
Pathways: Activation of GABA receptors leads to neuronal hyperpolarization, reducing anxiety and promoting sedation.
Comparison with Similar Compounds
Uniqueness: Compare this compound to other benzodiazepines, emphasizing its furan-fused structure.
Similar Compounds: Explore related benzodiazepines (e.g., diazepam, lorazepam).
Remember that while specific details may be limited due to proprietary information, further research and experimentation can uncover additional insights into this intriguing compound
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-10-9-12-4-3-11-25-12)8-7-15-18(24)20-14-6-2-1-5-13(14)17(23)21-15/h1-6,11,15H,7-10H2,(H,19,22)(H,20,24)(H,21,23) |
InChI Key |
MYUQKKJQMGZWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10993542.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10993558.png)

![N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993572.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10993574.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10993586.png)
![4-(benzo[d]isothiazol-3-yl)-N-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10993594.png)
![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10993601.png)
![4-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]butanamide](/img/structure/B10993603.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10993608.png)
![N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10993615.png)
![7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10993624.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide](/img/structure/B10993631.png)
